2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate
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Overview
Description
2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate is an organic compound with the molecular formula C29H45O4 It is characterized by the presence of a benzyloxy group attached to an oxoethyl chain, which is further connected to an icos-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate typically involves the esterification of icos-3-enoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The oxoethyl chain may also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
- 2-[2-(Benzyloxy)-2-oxoethyl]propanoate
- 2-[2-(Benzyloxy)-2-oxoethyl]butanoate
Uniqueness
2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate is unique due to its long icos-3-enoate chain, which imparts distinct physicochemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
116356-90-2 |
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Molecular Formula |
C29H45O4- |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
2-(2-oxo-2-phenylmethoxyethyl)icos-3-enoate |
InChI |
InChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h17-23,27H,2-16,24-25H2,1H3,(H,31,32)/p-1 |
InChI Key |
NYRYPXVJWBQPDX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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